4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide
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Overview
Description
4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorophenoxy group attached to a piperidine ring, which is further connected to a benzene sulfonamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.
Attachment of the Benzene Sulfonamide Moiety: The final step involves the sulfonation of the benzene ring, followed by the attachment of the piperidine ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Chlorophenoxy)piperidin-1-yl]benzene-1-sulfonamide
- 4-[3-(4-Bromophenoxy)piperidin-1-yl]benzene-1-sulfonamide
- 4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide
Uniqueness
The presence of the fluorophenoxy group in 4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
827323-02-4 |
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Molecular Formula |
C17H19FN2O3S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[3-(4-fluorophenoxy)piperidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19FN2O3S/c18-13-3-7-15(8-4-13)23-16-2-1-11-20(12-16)14-5-9-17(10-6-14)24(19,21)22/h3-10,16H,1-2,11-12H2,(H2,19,21,22) |
InChI Key |
XPAQDNXXPNPLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)S(=O)(=O)N)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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